Linocaffein

Description

Contextualization of Linocaffein as a Naturally Occurring Glycoside

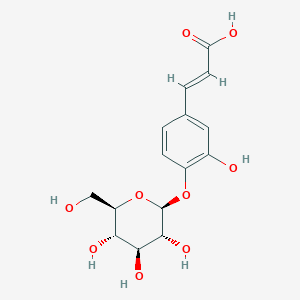

This compound is known chemically as Caffeic acid 4-O-glucoside ontosight.aiebi.ac.uk. It is characterized as a phenolic compound, specifically belonging to the hydroxycinnamic acid family ontosight.ai. Structurally, this compound consists of a caffeic acid molecule linked to a glucose unit through a glycosidic bond at the 4-hydroxyl position ontosight.ai. This glycosidic linkage is a key feature, defining it as a glycoside tandfonline.comnih.govresearchgate.netinterspp.comresearchgate.net. The presence of the glucoside moiety influences its chemical properties, such as solubility and stability, which in turn can affect its bioavailability and biological activity ontosight.ai. This compound has been identified in a variety of plant species, highlighting its natural occurrence across different botanical families ontosight.aitandfonline.comnih.govresearchgate.netchemfaces.com.

Based on available information, the basic chemical properties of this compound (Caffeic acid 4-O-glucoside) are summarized below:

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₈O₉ | ebi.ac.uknih.gov |

| Molecular Weight | 342.299 g/mol (Average Mass) | ebi.ac.uk |

| Monoisotopic Mass | 342.09508 | ebi.ac.uk |

| CAS Number | 166735-99-5 | ontosight.ai |

| PubChem CID | 14825516 | nih.gov |

| ChEBI ID | CHEBI:142393 | ontosight.aiebi.ac.uk |

Historical Perspective on the Discovery and Initial Characterization of this compound

Early investigations into the chemical constituents of flax (Linum usitatissimum) appear to be linked to the discovery and initial characterization of this compound interspp.combayanbox.ir. Research conducted in the mid-20th century, specifically referenced in publications from the Journal of the American Chemical Society, mentions "this compound" and studies on its constitution bayanbox.ir. High-molecular compounds found in the seed coats of flax were reported to yield this compound, along with other compounds like methyl ester of β-hydroxy β-methylglutaric acid and linocinnamarin, upon hydrolysis interspp.com. This suggests that hydrolysis played a role in breaking down larger structures to isolate and study this compound in these early stages. While detailed accounts of the very first isolation are not extensively detailed in the readily available search snippets, these references indicate that research into this compound, particularly in the context of flax, was underway by the late 1950s bayanbox.ir. More recent characterization efforts utilize modern spectroscopic techniques, such as 1D and 2D NMR and MS, to determine the structures of isolated compounds, including this compound tandfonline.comnih.gov.

Significance of Glycosidic Phenolic Compounds in Botanical Systems

Glycosidic phenolic compounds, such as this compound, are vital secondary metabolites in plants, performing a diverse array of functions essential for plant survival and interaction with their environment scielo.brnih.govencyclopedia.pubnih.govscielo.org. These compounds are widely distributed across the plant kingdom nih.gov. Their significance stems from their roles in plant defense mechanisms, acting against ultraviolet radiation, pathogens, parasites, and predators scielo.brnih.govencyclopedia.pubnih.govscielo.org. Phenolic compounds also contribute to the sensory characteristics of plants, including color, which can be important for attracting pollinators and providing camouflage scielo.brnih.govnih.gov.

The glycosidic modification, where a sugar molecule is attached to a phenolic aglycone, significantly impacts the properties and roles of these compounds within the plant ontosight.ai. Glycosylation can affect solubility, stability, and transport, influencing how the plant stores and utilizes these metabolites ontosight.ai. Furthermore, glycosides can serve as a reservoir for biologically active phenolic compounds, which can be released upon enzymatic hydrolysis at specific times or in response to certain stimuli ontosight.ai. This controlled release mechanism is crucial for various plant processes, including defense responses scielo.brnih.gov. The presence of glycosidic phenolic compounds underscores their integral role in the complex biochemistry and ecological interactions of botanical systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H18O9 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(E)-3-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-3-1-7(5-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/b4-2+/t10-,12-,13+,14-,15-/m1/s1 |

InChI Key |

OHEYCHKLBCPRLZ-VHCZEJTMSA-N |

SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Occurrence and Botanical Distribution of Linocaffein

Identification in Dicotyledonous Plant Families

Research has documented the presence of Linocaffein in specific plant families and genera.

Presence in Linaceae (e.g., Linum usitatissimum)

Linum usitatissimum, commonly known as flax or linseed, is a flowering plant in the family Linaceae. wikipedia.org While flaxseed is well-known for its oil and fiber, this compound has been detected in this species, though not always quantified in available literature. foodb.ca Linum usitatissimum is an ancient cultigen widely grown in temperate regions. gbif.org

Occurrence in Ranunculaceae (e.g., Ranunculus ternatus, Ranunculus japonicus)

The genus Ranunculus, part of the Ranunculaceae family, includes approximately 600 species distributed globally. nih.gov this compound has been specifically isolated from species within this genus. Ranunculus ternatus, used in traditional Chinese medicine, has been shown to contain this compound in its roots. researchgate.netresearchgate.net Ranunculus japonicus is another species within this family that has been noted in the context of phytochemical investigations, although the direct presence of this compound in Ranunculus japonicus is mentioned in relation to a literature review on bioactive compounds from Ranunculus species. mdpi-res.com

Research Findings on this compound in Ranunculaceae:

Studies on the roots of Ranunculus ternatus have identified this compound as one of the constituents. researchgate.netresearchgate.net

Here is a table summarizing the presence of this compound in mentioned Ranunculaceae species:

| Species | Plant Part | Detection/Isolation | Source |

| Ranunculus ternatus | Roots | Isolated | Research on chemical constituents researchgate.netresearchgate.net |

| Ranunculus japonicus | Not specified | Mentioned in literature review | Review of bioactive compounds mdpi-res.com |

Detection in Lamiaceae (e.g., Teucrium capitatum)

Teucrium capitatum L., a member of the Lamiaceae family, is a subshrub found in the Mediterranean basin, North Africa, and Western Asia. kew.orgnih.gov While phytochemical analyses of Teucrium species have identified various secondary metabolites, including polyphenols and flavonoids, direct detection or isolation of this compound in Teucrium capitatum is not explicitly detailed in the provided search results. nih.govmdpi.comresearchgate.net The Lamiaceae family is known for its diverse chemical composition, with studies focusing on essential oils and phenolic compounds. mdpi.comnih.govcore.ac.uk

Isolation from other plant sources (e.g., coffee, tea)

This compound (Caffeic acid 4-O-glucoside) is also found in other commonly consumed plant-based foods, including coffee and tea. ontosight.airesearchgate.netfoodb.ca It has been detected in robusta coffees (Coffea canephora) and black tea, although not always quantified. foodb.ca

Here is a table indicating the presence of this compound in coffee and tea:

| Source | Detection/Isolation | Quantification Status |

| Coffee | Found | Detected, not always quantified ontosight.aifoodb.ca |

| Tea | Found | Detected, not always quantified ontosight.aifoodb.ca |

| Robusta coffee | Detected | Not quantified foodb.ca |

| Black tea | Detected | Not quantified foodb.ca |

Distribution within Plant Tissues and Organs

The distribution of chemical compounds within plant tissues and organs can vary depending on the compound and the plant species. While general information on the distribution of substances like phenolic compounds, lignin, and other metabolites within plant structures such as roots, stems, leaves, and seeds is available, specific details regarding the precise distribution of this compound within the tissues and organs of the plants where it is found are limited in the provided search results. savemyexams.comuvigo.esrenishaw.comfrontiersin.orgresearchgate.net Studies on plant anatomy and composition often focus on major structural components or well-known active compounds. uvigo.esrenishaw.comfrontiersin.org

Isolation and Purification Methodologies for Linocaffein

Extraction Techniques from Plant Biomass

The initial and critical step in obtaining Linocaffein is its effective extraction from the complex matrix of plant material. The choice of extraction method significantly influences the yield and purity of the final product. Both conventional and advanced techniques are employed, each with its own set of principles and advantages.

Solvent-Based Extraction Approaches

Traditional solvent-based extraction remains a widely used method for obtaining phenolic compounds like this compound from plant materials. This technique relies on the principle of "like dissolves like," where the choice of solvent is crucial for maximizing the solubility of the target compound while minimizing the co-extraction of undesirable substances.

Commonly used solvents for the extraction of phenolic acids and their glycosides include methanol (B129727), ethanol (B145695), and water, or mixtures thereof. The polarity of the solvent system is a key parameter that is often optimized to enhance extraction efficiency. For instance, in the extraction of caffeic acid derivatives from Echinacea purpurea, a study found that 60% ethanol was superior to distilled water or various concentrations of methanol for extracting bioactive ingredients. mdpi.com The temperature of the extraction process also plays a significant role; the same study determined that an operational temperature of 60°C was optimal for the separation of active components. mdpi.com

The general procedure for solvent-based extraction involves macerating the dried and powdered plant biomass in the chosen solvent for a specific duration, often with agitation to improve mass transfer. Following extraction, the solid plant material is separated from the liquid extract by filtration or centrifugation. The resulting crude extract, containing this compound along with other co-extracted compounds, then proceeds to the purification stages.

Table 1: Comparison of Solvents for Caffeic Acid Derivative Extraction This table is based on findings from the extraction of caffeic acid derivatives and illustrates the impact of solvent choice on extraction efficiency.

| Solvent | Relative Efficiency | Key Considerations |

| 60% Ethanol | High | Often provides a good balance of polarity for extracting glycosylated phenolics. |

| Methanol (various concentrations) | Moderate to High | Effective, but toxicity is a concern for certain applications. |

| Water | Moderate | Good for highly polar compounds, but may be less effective for less polar glycosides. |

| Acetone | Moderate | Can be effective but is more volatile and flammable. |

Advanced Extraction Methods

In the pursuit of more efficient, environmentally friendly, and faster extraction processes, several advanced techniques have been developed. These methods often offer advantages over conventional solvent extraction in terms of reduced solvent consumption, shorter extraction times, and higher yields.

Supercritical Fluid Extraction (SFE) is a green technology that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. wright.edu By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract target compounds. wright.edu While supercritical CO₂ is non-polar, its polarity can be modified by adding a co-solvent, such as ethanol or methanol, making it suitable for extracting more polar compounds like phenolic glycosides. The primary advantages of SFE include the use of a non-toxic, non-flammable, and readily available solvent that can be easily removed from the extract, leaving no residue. wright.edu

Microwave-Assisted Extraction (MAE) is another advanced technique that employs microwave energy to heat the solvent and plant matrix, thereby accelerating the extraction process. researchgate.net The direct interaction of microwaves with the polar molecules within the plant cells leads to rapid heating and internal pressure buildup, causing cell wall rupture and enhanced release of intracellular components into the solvent. researchgate.net Key parameters that influence MAE efficiency include the nature of the solvent, microwave power, extraction time, and the solvent-to-solid ratio. researchgate.net MAE offers significant reductions in extraction time and solvent volume compared to conventional methods. researchgate.net

Chromatographic Separation and Purification Strategies

Following extraction, the crude plant extract contains a complex mixture of compounds. To isolate this compound in a pure form, various chromatographic techniques are employed. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.

Preparative Liquid Chromatography (e.g., HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of natural products. uic.edu It operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. The goal of preparative HPLC is to isolate and collect the purified compound of interest. uic.edu

The separation is typically achieved using a reversed-phase column (e.g., C18), where the stationary phase is non-polar, and a polar mobile phase is used. wjpmr.com The mobile phase often consists of a mixture of water (frequently acidified with acetic or formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile (B52724). wjpmr.com By running a gradient elution, where the proportion of the organic solvent is gradually increased, compounds are eluted from the column based on their hydrophobicity. Less polar compounds are retained longer on the column and elute at higher organic solvent concentrations. The fractions containing the target compound, in this case, this compound, are collected as they exit the detector. The purity of the collected fractions is then assessed using analytical HPLC. phytopurify.com

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample onto a stationary phase. researchgate.net This technique utilizes a biphasic solvent system, where one liquid phase acts as the stationary phase and the other as the mobile phase. researchgate.net The separation is based on the differential partitioning of the solutes between the two immiscible liquid phases. researchgate.net

The selection of an appropriate two-phase solvent system is the most critical step in developing a CCC method. wikipedia.org A commonly used system for the separation of polar compounds is the HEMWat system, which consists of n-hexane, ethyl acetate, methanol, and water in various proportions. wikipedia.org The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0 for efficient separation. researchgate.net CCC is particularly well-suited for the separation of polar compounds like phenolic glycosides, which can be challenging to purify by other methods due to their high polarity. bioesep.org

Solid-Phase Extraction Applications

Solid-Phase Extraction (SPE) is a versatile and widely used sample preparation technique for the cleanup and concentration of analytes from complex mixtures prior to chromatographic analysis. mdpi.com It can also be used as a preliminary purification step for crude plant extracts. The principle of SPE is similar to liquid chromatography, involving the partitioning of solutes between a solid sorbent (the stationary phase) and a liquid phase (the sample and eluting solvents). mdpi.com

For the purification of phenolic compounds like this compound, reversed-phase SPE cartridges (e.g., C18) are commonly used. nih.gov The process typically involves four steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or an aqueous buffer. nih.gov

Sample Loading: The crude extract is passed through the cartridge. This compound and other compounds with similar polarity will be retained on the sorbent. nih.gov

Washing: The cartridge is washed with a weak solvent (e.g., water) to remove highly polar impurities that are not retained on the sorbent. nih.gov

Elution: A stronger solvent (e.g., methanol or a methanol-water mixture) is used to disrupt the interactions between the analyte and the sorbent, eluting the purified this compound. nih.gov

SPE is an effective method for removing interfering substances such as sugars, organic acids, and other highly polar compounds from the extract, thereby simplifying the mixture for further purification by techniques like preparative HPLC. mdpi.com

Structural Elucidation and Characterization Techniques of Linocaffein

Spectroscopic Analysis for Structural Determination

Spectroscopic methods are fundamental in organic structure elucidation, providing data on the interaction of electromagnetic radiation with the molecule. libretexts.org For Linocaffein, NMR, MS, UV-Vis, and IR spectroscopy have been employed to gain detailed structural insights. scholarena.comqau.edu.pkresearchgate.netresearchgate.netcopbela.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are crucial for the structural elucidation of complex natural products like this compound. scholarena.comqau.edu.pkresearchgate.netresearchgate.net

Predicted 1D ¹H and ¹³C NMR spectra for Glucocaffeic acid (this compound) in D₂O at 100 MHz are available. hmdb.ca While specific experimental NMR data for this compound from the searches are limited, the general application of 1D NMR (like ¹H and ¹³C NMR) provides information on the types of protons and carbons present and their chemical environments. researchgate.net 2D NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing correlations between protons and carbons, allowing for the mapping of the molecular structure. researchgate.netresearchgate.net For instance, HMBC correlations can reveal connectivities across heteroatoms or quaternary carbons that are not visible in 1D spectra. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, HRFABMS, UPLC/Q-TOF-MS, tandem MS-MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce substructures. Various MS techniques have been applied in the study of this compound. scholarena.comqau.edu.pkresearchgate.netresearchgate.net

Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) are used to determine the accurate molecular weight, which helps in confirming the elemental composition (C₁₅H₁₈O₉). researchgate.netresearchgate.net UPLC/Q-TOF-MS (Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry) is a hyphenated technique that combines the separation power of UPLC with the accurate mass measurement and fragmentation capabilities of Q-TOF-MS. qau.edu.pkyoutube.com This allows for the analysis of complex mixtures and the precise determination of the mass-to-charge ratio (m/z) of this compound and its fragments. qau.edu.pkyoutube.com Tandem MS (MS/MS or MS²) involves the fragmentation of selected ions (precursor ions) and analysis of the resulting fragments (product ions), providing detailed structural information. nationalmaglab.orgwikipedia.orgnih.gov This fragmentation pattern is unique to a compound and helps in piecing together its structure. nationalmaglab.orgmdpi.com

An early study on this compound reported an EI-MS m/z of 356, although the compound's mass is 342.298. hmdb.capsu.edu This discrepancy might indicate a different ionization method or a related compound being analyzed. However, LC-ESI-MS has been used to confirm the structure of caffeic acid glucoside, a related compound isolated after alkaline hydrolysis of a flaxseed lignan (B3055560) macromolecule, suggesting the applicability of ESI-MS to glycosidic structures like this compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structure Confirmation

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about the presence of chromophores, such as conjugated double bonds or aromatic rings. libretexts.orguni-muenchen.dewikipedia.org This technique can be used to confirm the presence of certain structural features within this compound. scholarena.comcopbela.org

While specific UV-Vis data for this compound were not extensively detailed in the search results, UV-Vis spectroscopy is generally used in structure confirmation by comparing the obtained spectrum to known spectra of similar compounds or by analyzing the absorption maxima (λmax) which are characteristic of specific chromophores. libretexts.orguni-muenchen.dewikipedia.orgresearchgate.net The presence of a caffeic acid moiety in this compound, which contains a conjugated system, would result in characteristic UV-Vis absorption.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds when exposed to infrared radiation. copbela.orgacs.orgbellevuecollege.edu Different functional groups absorb IR radiation at characteristic frequencies, resulting in a unique IR spectrum. copbela.orgacs.orglibretexts.org

Although specific IR data for this compound were not found in the provided search results, based on its likely structure as a phenolic glycoside, IR spectroscopy would be expected to show characteristic absorption bands for hydroxyl groups (-OH), carbonyl groups (C=O) if present in an ester or carboxylic acid function, carbon-carbon double bonds (C=C) in the aromatic ring and the cinnamate (B1238496) moiety, and carbon-oxygen single bonds (C-O) in the glycosidic linkage and the sugar unit. copbela.orgacs.orgbellevuecollege.edulibretexts.org Analysis of these peaks would provide supporting evidence for the presence of these functional groups in the this compound molecule.

Chemical Derivatization and Degradation Studies in Structural Confirmation

Chemical derivatization and degradation studies involve chemically modifying the compound or breaking it down into smaller, identifiable fragments to gain structural information. scholarena.comqau.edu.pk These methods were historically significant in the structural elucidation of natural products before the widespread availability of advanced spectroscopic techniques and are still used to complement spectroscopic data.

The structure of this compound has been reported to be established by degradation and synthesis. researchgate.netresearchgate.net Degradation studies would typically involve cleaving specific bonds within the molecule, such as the glycosidic linkage, to release the aglycone (the non-sugar part) and the sugar moiety. Analysis of these smaller fragments by spectroscopic methods or comparison with known compounds provides information about the original structure of this compound. For example, alkaline hydrolysis of a flaxseed lignan macromolecule yielded caffeic acid glucoside, suggesting that this compound might contain a caffeic acid unit linked to a glucose sugar. researchgate.net Synthesis, on the other hand, involves building the molecule from smaller, known precursors, and if the synthesized compound is identical to the isolated natural product, it confirms the proposed structure. researchgate.net

Biosynthesis and Metabolic Pathways of Linocaffein

Precursor Compounds and Enzymatic Transformations

The formation of Linocaffein involves a series of enzymatic steps acting on specific precursor molecules.

Role of Caffeic Acid as a Precursor

Caffeic acid (3,4-dihydroxycinnamic acid) is a central precursor in the biosynthesis of this compound nih.govnih.govscribd.comfishersci.cauni.lunih.govmdpi.comnih.gov. Caffeic acid itself is a product of the phenylpropanoid pathway, derived from the deamination of phenylalanine nih.govmdpi.comnih.gov. This pathway provides the fundamental C6-C3 skeleton that forms the core of caffeic acid.

Involvement of Glucosyltransferases in Glycosylation

This compound is a glucoside, meaning it contains a glucose moiety attached to an aglycone. In the case of this compound, the aglycone is caffeic acid methyl ester researchgate.netacs.org. The attachment of glucose to various plant secondary metabolites, including phenolic compounds, is catalyzed by uridine (B1682114) diphosphate (B83284) glycosyltransferases (UGTs) researchgate.netnih.govebi.ac.uk. These enzymes facilitate the transfer of a glycosyl group from an activated nucleotide sugar (such as UDP-glucose) to a specific acceptor molecule. For this compound, a glucosyltransferase is responsible for attaching a β-D-glucopyranosyl residue to the hydroxyl group at the 4-position of the caffeic acid methyl ester. The methylation of the carboxyl group of caffeic acid to form the methyl ester must precede or occur in conjunction with the glucosylation step, although the specific enzyme responsible for this methylation in the context of this compound biosynthesis is not explicitly detailed in the provided sources. The structure of this compound as methyl 4-β-D-glucopyranosylcaffeate indicates both methylation and glucosylation events are crucial enzymatic transformations in its formation researchgate.netacs.org.

Integration within the Phenylpropanoid Pathway

The biosynthesis of this compound is firmly integrated within the phenylpropanoid pathway. This pathway begins with the deamination of phenylalanine, catalyzed by phenylalanine ammonia-lyase (PAL), to produce cinnamic acid nih.govmdpi.comfrontiersin.org. Subsequent hydroxylation and methylation steps, catalyzed by enzymes such as cinnamate (B1238496) 4-hydroxylase (C4H) and caffeic acid O-methyltransferases (CAOMT), lead to the formation of various hydroxycinnamic acids, including caffeic acid nih.gov. Caffeic acid then serves as the direct precursor for the formation of caffeic acid methyl ester, which is subsequently glucosylated to yield this compound. Thus, this compound biosynthesis represents a branch or extension of the core phenylpropanoid pathway, leading to a specific glycosylated phenolic ester.

Linkages to Lignan (B3055560) Biosynthesis Pathways

Lignans (B1203133) are another class of natural products derived from the phenylpropanoid pathway, formed by the oxidative coupling of monolignols, such as coniferyl alcohol researchgate.netnih.govmdpi.comarkat-usa.orgnsf.gov. While this compound itself is not a lignan, its precursor, caffeic acid, is a key intermediate in the phenylpropanoid pathway that also supplies precursors for lignan biosynthesis nih.govmdpi.comresearchgate.net. The co-occurrence of this compound and lignans in plants like flax suggests a metabolic connection, as both pathways draw upon common phenylpropanoid intermediates researchgate.netmdpi.com. Although the specific enzymatic links between this compound biosynthesis and the later stages of lignan coupling and modification are not fully elucidated in the provided information, their shared origin in the phenylpropanoid pathway indicates a close relationship in plant metabolism. Studies on flaxseed have investigated both lignan biosynthesis, such as secoisolariciresinol (B192356) diglucoside (SDG), and the presence of compounds like this compound, highlighting the diverse array of phenylpropanoid-derived metabolites in this plant researchgate.netmdpi.com.

Regulation of this compound Biosynthesis in Plants

The regulation of secondary metabolite biosynthesis in plants, including compounds like this compound, is complex and involves the coordinated expression and activity of the enzymes in the biosynthetic pathway. While specific regulatory mechanisms for this compound biosynthesis are not extensively detailed in the provided search results, the regulation of the broader phenylpropanoid and lignan pathways offers insights. This regulation can occur at multiple levels, including transcriptional control of the genes encoding the biosynthetic enzymes, post-transcriptional modifications, and enzymatic regulation nih.govmdpi.com. Environmental factors, developmental stage, and stress conditions can influence the flux through these pathways, thereby affecting the production of downstream metabolites like this compound. Research into the regulation of related pathways, such as those leading to lignans and other caffeic acid derivatives, provides a framework for understanding how this compound accumulation might be controlled in plants nih.govmdpi.comresearchgate.net.

Advanced Analytical Methodologies for Detection and Quantification of Linocaffein

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely employed separation technique in the analysis of natural products, offering high resolution and sensitivity for the separation and quantification of diverse compounds present in complex matrices like plant extracts ccsenet.orgresearchgate.netcropj.comexlibrisgroup.com.cnresearchgate.net. Method development in HPLC involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation and sensitive detection of the target analyte.

Reversed-Phase HPLC for Qualitative and Quantitative Analysis

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) phenomenex.comlibretexts.org. This technique separates compounds based on their hydrophobicity, with more polar compounds eluting earlier and less polar compounds being retained longer by the stationary phase libretexts.org.

RP-HPLC coupled with a Diode Array Detector (DAD) has been utilized for the analysis of Linocaffein qau.edu.pk. This setup allows for the detection of compounds based on their UV-Vis absorbance spectra, aiding in both qualitative identification (based on retention time and spectrum) and quantitative analysis (based on peak area or height) ccsenet.orgresearchgate.net. The application of RP-HPLC is well-established for the analysis of phenolic compounds and glycosides in plant extracts cropj.comnih.gov. For instance, RP-HPLC has been successfully applied to quantify diterpenes like cafestol (B1668206) and kahweol (B1673272) in coffee, which are also found in natural matrices and require similar analytical considerations nih.govtandfonline.comphcogres.com. Method validation, including assessment of linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ), is essential to ensure the reliability of RP-HPLC methods for the quantitative determination of this compound cropj.comphcogres.com.

Chiral HPLC for Stereoisomeric Analysis (if applicable)

Chiral HPLC is a specialized mode of chromatography used to separate stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements. The separation is achieved using a stationary phase that is chiral, allowing for differential interactions with the enantiomers of a compound ijsrtjournal.com. While the chemical structure of this compound (C15H18O9) nih.gov suggests the potential for the existence of stereoisomers due to chiral centers, specific studies detailing the application of chiral HPLC for the separation and analysis of this compound enantiomers were not found in the consulted literature. Therefore, while chiral HPLC is a relevant technique for stereoisomeric analysis in general, its specific applicability to this compound would depend on the presence of multiple stereoisomers and the availability of suitable chiral stationary phases.

Hyphenated Techniques in this compound Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic methods, providing more comprehensive information about the components of a complex mixture ijsrtjournal.comalwsci.com. These techniques are particularly valuable for the analysis of natural products, where numerous structurally similar compounds may be present.

LC-MS/MS and LC-HRMS for Complex Mixture Profiling

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), as well as Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), are powerful tools for the identification and quantification of compounds in complex biological samples researchgate.netmdpi-res.comresearchgate.netexlibrisgroup.com.cnresearchgate.netnih.govscholarena.comuri.edumdpi.commdpi.comresearchgate.netbrieflands.commdpi.com. LC-MS/MS provides highly selective and sensitive detection by measuring the mass-to-charge ratio of parent ions and their characteristic fragment ions lcms.cz. LC-HRMS, such as techniques employing Orbitrap or time-of-flight (TOF) mass analyzers, offers high mass accuracy and resolution, enabling the determination of elemental compositions and facilitating the identification of unknown compounds researchgate.netbrieflands.commdpi.com.

LC-MS/MS has been utilized in the analysis of extracts where this compound was identified nih.govmdpi.com. Specifically, LC-ESI-MS/MS has been mentioned in the context of identifying lignans (B1203133) and related compounds in Anthriscus sylvestris, with a reference to this compound researchgate.net. UPLC/Q-TOF-MS, a form of LC-HRMS, was employed for the rapid analysis and tentative identification of this compound, among other glycosides and flavonoids, in Ranunculus japonicus based on accurate mass and MS/MS data researchgate.net. These techniques are invaluable for profiling the complex chemical composition of plant extracts and selectively detecting and quantifying this compound even in the presence of numerous other compounds uri.edubrieflands.com.

LC-NMR for In-Line Structural Information

Liquid Chromatography coupled with Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a hyphenated technique that directly links chromatographic separation with NMR detection, allowing for the acquisition of structural information on eluting compounds in real-time or near real-time ijsrtjournal.comalwsci.commdpi.comslideshare.net. This technique is particularly useful for the structural elucidation of unknown compounds and the analysis of unstable or labile substances that may be difficult to isolate in sufficient quantities for off-line NMR analysis ijsrtjournal.commdpi.com.

LC-NMR has been described as a powerful tool for natural product analysis, providing detailed structural information without necessarily requiring isolation of the compounds or the use of reference standards for identification ijsrtjournal.commdpi.comslideshare.net. LC-SPE-NMR, a variant involving solid-phase extraction to concentrate the eluent before NMR analysis, is also utilized to enhance sensitivity alwsci.com. The application of LC-SPE-NMR has been mentioned in studies identifying lignans and related compounds, including a reference to this compound researchgate.net. This indicates the potential of LC-NMR for providing detailed structural confirmation of this compound within complex plant extracts.

MS-Imaging for Spatial Distribution Analysis

Mass Spectrometry Imaging (MS-Imaging) is an advanced technique that allows for the visualization of the spatial distribution of molecules within a sample, such as plant tissues researchgate.netscholarena.com. By systematically scanning a laser or other ionization source across the sample surface and acquiring mass spectra at each point, a molecular image can be generated, revealing the location and relative abundance of specific compounds researchgate.netresearchgate.net.

MS-Imaging is considered a sophisticated analytical tool in natural product research and metabolomics, providing insights into the localization of secondary metabolites within different plant organs or tissues researchgate.netscholarena.com. While direct studies specifically showing the MS-Imaging of this compound were not found, the technique has been applied in integrated omics approaches, including MALDI mass spectrometry imaging, to study the distribution of lignans in flaxseed researchgate.net. Given that this compound is found in flaxseed researchgate.net, MS-Imaging could potentially be applied to investigate its spatial localization within flaxseed tissues or other plant sources.

Chromatographic Pattern Analysis and Fingerprinting of this compound-Containing Extracts

Chromatographic techniques play a crucial role in the analysis and quality control of natural products containing this compound. These methods enable the separation, detection, and quantification of this compound within complex matrices, such as plant extracts. Furthermore, chromatographic fingerprinting provides a comprehensive profile of the chemical constituents in an extract, serving as a valuable tool for identification, authentication, and assessment of consistency between batches.

Various chromatographic approaches have been employed in the study of this compound and its presence in botanical sources. Column chromatography has been historically used for the isolation and purification of this compound from plant extracts, allowing for subsequent structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound-containing extracts. When coupled with suitable detectors, such as UV-Visible detectors or Mass Spectrometers (HPLC-MS), HPLC allows for both the separation and identification of this compound alongside other compounds present in the extract. The chromatographic profile generated by HPLC, showing a series of peaks at specific retention times and with varying intensities, constitutes a chemical fingerprint of the extract. qau.edu.pkresearchgate.netmdpi.com

For instance, studies investigating the composition of Teucrium capitatum extracts have utilized HPLC coupled with UV and Electrospray Ionization Mass Spectrometry (ESI-MS) to identify and profile phenolic compounds, including this compound. mdpi.comnih.gov This type of analysis provides detailed information on the retention time and mass spectral data for this compound within the context of the entire extract's chemical profile. The pattern of peaks in the HPLC chromatogram, including the presence, absence, and relative abundance of specific compounds like this compound, contributes to the unique fingerprint of the extract. mdpi.com

Detailed research findings often present chromatographic data in the form of chromatograms and tables listing identified compounds, their retention times, and sometimes their relative percentages or peak areas. This data is essential for establishing reliable chromatographic fingerprints.

While specific, universally standardized chromatographic parameters and detailed peak data for this compound across numerous plant sources and methods are extensive and varied in the literature, the principle remains consistent: the unique pattern generated by chromatographic separation provides a fingerprint. As an illustrative example of the type of data generated in such analyses, consider a hypothetical representation based on the description of compound identification in extracts:

| Compound | Retention Time (min) | Detection Method | Illustrative Relative Abundance |

| Compound A | T1 | UV/MS | High |

| This compound | T_this compound | UV/MS | Medium |

| Compound C | T3 | UV/MS | Low |

| ... | ... | ... | ... |

Note: The values in this table are illustrative and would vary significantly depending on the specific plant source, extraction method, chromatographic column, mobile phase, flow rate, and detection wavelength/parameters used in the analysis.

The analysis of these chromatographic patterns, including the specific retention time of this compound (e.g., T_this compound in the illustrative table above) and its relationship to other peaks in the chromatogram, is fundamental to the quality control and research involving this compound-containing extracts. mdpi.com

Theoretical and Computational Studies on Linocaffein

Molecular Modeling and Docking Simulations of Linocaffein

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation (binding pose) of one molecule (ligand) to another (receptor) and estimate the strength of the interaction. researchgate.netnih.gov These methods are valuable in structure-based drug design and understanding the molecular basis of biological activity. researchgate.netnih.gov

While detailed, dedicated molecular docking studies focusing solely on this compound are not extensively detailed in the provided search results, in silico approaches, including molecular docking, have been employed in studies investigating the bioactivity of extracts containing this compound. For instance, research on Teucrium capitatum extracts, which lists this compound as a constituent, utilized in silico methods like molecular docking to investigate the interactions between the major bioactive compounds and proteins linked to antibacterial and antioxidant activities. mdpi.com This suggests that this compound, as a component of such extracts, could be included in computational investigations aimed at elucidating the molecular targets and mechanisms underlying the observed biological effects.

Molecular docking enables the prediction of binding affinities and interaction mechanisms, supporting the identification of promising compounds for therapeutic development. mdpi.com For compounds like this compound, which are phenolic glycosides, docking simulations can help understand how the molecule might interact with active sites of enzymes or other biological receptors, providing insights into its potential role in observed activities such as enzyme inhibition or antioxidant effects. researchgate.netresearchgate.netatlantis-press.com

Based on available data, this compound has a predicted water solubility of 5.92 g/L and a logP value of -0.59 or -0.74, indicating it is relatively hydrophilic. foodb.ca These properties are relevant parameters considered in molecular modeling and docking studies to assess a compound's behavior in a biological environment and its potential to interact with target sites.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₈O₉ | PubChem |

| Molecular Weight | 342.299 g/mol | PubChem |

| Water Solubility | 5.92 g/L | ALOGPS |

| logP | -0.59 or -0.74 | ALOGPS, ChemAxon |

Quantum Chemical Calculations (e.g., Density Functional Theory) for this compound's Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and properties of molecules. nih.govmdpi.comnorthwestern.eduaspbs.comua.pt DFT allows for the calculation of various molecular parameters, including energy, structure, vibrational frequencies, and electronic properties like molecular orbitals and charge distribution. researchgate.netnorthwestern.edu These calculations provide fundamental insights into why a molecule behaves chemically in a certain way and can help predict its reactivity. mdpi.comaspbs.com

While the provided search results discuss the application of DFT and other quantum chemical methods to study the structure, spectroscopy, and reactivity of various molecular systems nih.govmdpi.comaspbs.comua.pt, specific detailed quantum chemical calculations focused solely on this compound's electronic structure and reactivity are not explicitly presented. However, given that this compound is a phenolic glycoside, DFT could be applied to study aspects such as:

Electronic Structure: Analyzing frontier molecular orbitals (HOMO and LUMO) to understand potential sites for nucleophilic or electrophilic attack and predicting ionization potential and electron affinity. mdpi.comnorthwestern.edu

Reactivity: Investigating reaction pathways, transition states, and energy barriers for potential chemical transformations this compound might undergo in biological or chemical systems. nih.govmdpi.com

Spectroscopic Properties: Calculating theoretical spectroscopic parameters (e.g., NMR, UV-Vis) to aid in the identification and characterization of this compound and its potential metabolites.

Antioxidant Activity: DFT can be used to calculate parameters related to radical scavenging mechanisms, such as bond dissociation energies and ionization potentials, which are relevant to the observed antioxidant properties correlated with compounds like this compound. researchgate.netua.pt

The application of DFT to natural phenolic compounds to study their radical scavenging activity is a known approach in computational chemistry. ua.ptresearchgate.net Therefore, DFT calculations could provide valuable theoretical support for understanding the antioxidant potential observed in extracts containing this compound. researchgate.net

Future Research Directions and Methodological Advancements

Elucidation of Novel Linocaffein Biosynthetic Enzymes and Genes

Understanding the biosynthetic pathway of this compound is a critical area for future research. This involves identifying the specific enzymes that catalyze the steps in its formation and the genes that encode these enzymes. Research into the biosynthesis of other plant secondary metabolites, such as flavonoids and lignans (B1203133), provides a framework for this work. For instance, studies on flavonoid biosynthesis have identified key enzymes like chalcone (B49325) synthase (CHS) and chalcone isomerase (CHI), and the genes regulating their expression. researchgate.net Similarly, research on lignan (B3055560) biosynthesis has focused on enzymes like pinoresinol-lariciresinol reductases (PLR). researchgate.net Identifying analogous enzymes and genes in the this compound pathway will be crucial. Transcriptomics and metabolomics approaches, which have been used to elucidate biosynthetic pathways in other plants, could be valuable tools. mpg.de The identification of biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites in fungi, for example, highlights the potential for finding clustered genes involved in this compound biosynthesis in plants. nih.gov

Development of Biosynthetic Pathways for this compound Production in Heterologous Systems

Developing methods for producing this compound in heterologous systems, such as microorganisms or other plants, is another important future direction. This approach can offer a sustainable and controlled source of the compound compared to extraction from natural sources, which can be subject to variations in yield. Research into the heterologous production of other beneficial lignans in host plants like Forsythia has shown promise, demonstrating that introducing genes encoding biosynthetic enzymes can lead to the production of desired compounds. nih.gov Similarly, E. coli has been explored as a host for the production of plant secondary metabolites like pinosylvin, although challenges related to protein expression and post-translational modifications exist. mdpi-res.com Reconstituting the this compound biosynthetic pathway in a heterologous host requires a thorough understanding of the enzymes and genes involved, as discussed in Section 9.1. researchgate.net

Refinement of Analytical Methodologies for Trace Level Detection and Complex Matrix Analysis

Accurate and sensitive detection of this compound, especially at trace levels in complex biological or environmental matrices, is essential for various research and potential application areas. Future research will focus on refining analytical methodologies to improve sensitivity, specificity, and efficiency. Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for analyzing phenolic compounds. researchgate.net Combining chromatographic separation with techniques like mass spectrometry (MS) can provide detailed structural information and improve detection limits. mdpi-res.com Effect-directed analysis using techniques like TLC-bioautography, which links separation with biological activity, could also be adapted to identify and quantify this compound based on a specific property. researchgate.net Addressing matrix effects, which can interfere with accurate quantification in complex samples, will be a key aspect of methodological advancements.

Advanced Computational Approaches for Predicting this compound's Intramolecular Dynamics and Intermolecular Interactions

Computational approaches, such as molecular dynamics simulations and docking studies, can provide valuable insights into the behavior of this compound at the molecular level. These methods can be used to predict its intramolecular dynamics (how the molecule moves and vibrates) and its intermolecular interactions (how it interacts with other molecules, such as proteins or other plant metabolites). nih.govresearchgate.netaps.org Future research can utilize these approaches to understand how the structure of this compound relates to its potential biological activities or how it might interact with target molecules in plant cells. Computational screening has been used to identify potential inhibitors of enzymes like human DNA topoisomerase II alpha from natural product databases, highlighting the utility of these methods in exploring interactions. researchgate.net

Investigation of this compound's Role in Specific Plant Physiological Processes (e.g., defense mechanisms)

The role of this compound in plant physiological processes, particularly in defense mechanisms, warrants further investigation. Phenolic compounds are known to play diverse roles in plant defense against herbivores, pathogens, and environmental stresses. iiste.orgresearchgate.netscitechnol.comnih.govresearchgate.net They can act as antioxidants, antimicrobials, or deterrents. scitechnol.comresearchgate.net Lignin, a phenolic heteropolymer, contributes to structural defense by increasing cell wall toughness. iiste.orgnih.gov Future research should aim to determine if this compound is involved in specific defense responses in plants where it is found. This could involve studying its accumulation in response to biotic or abiotic stress, assessing its potential antimicrobial or anti-herbivore activity, or investigating its influence on signaling pathways involved in plant defense. scitechnol.comnih.gov Studies on other plant metabolites have shown that their production can be induced by stress. scitechnol.com

Q & A

Q. What integrative omics approaches validate this compound’s multi-target effects in complex biological systems?

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway-level perturbations. Use network pharmacology to map target-pathway interactions .

- Data Synthesis : Apply weighted gene co-expression network analysis (WGCNA) to cluster omics data and highlight this compound-modulated hubs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.